Alofanib Exhibits Potent and Selective Inhibition of FGFR2 vs. FGFR1 and FGFR3
Alofanib demonstrates high selectivity for FGFR2 over related FGFR family members. In cell-based assays, Alofanib had no direct effect on FGF2-dependent FGFR1 and FGFR3 phosphorylation levels, confirming its specificity for FGFR2 . This contrasts with pan-FGFR inhibitors like AZD4547, which inhibit FGFR1, 2, and 3 with IC50 values of 0.2 nM, 2.5 nM, and 1.8 nM, respectively .
| Evidence Dimension | Receptor selectivity |
|---|---|
| Target Compound Data | No inhibition of FGFR1 or FGFR3 phosphorylation |
| Comparator Or Baseline | AZD4547: inhibits FGFR1 (IC50=0.2 nM), FGFR2 (2.5 nM), FGFR3 (1.8 nM) |
| Quantified Difference | Qualitative difference: Alofanib is FGFR2-selective; AZD4547 is pan-FGFR (FGFR1-3) |
| Conditions | Cell-free kinase assay and cell-based phosphorylation assays |
Why This Matters
FGFR2-selective inhibition may reduce off-target toxicities associated with pan-FGFR blockade, such as hyperphosphatemia and tissue mineralization, which are commonly observed with agents like AZD4547 and erdafitinib.
